(3-BROMO-2-FLUOROPHENYL)TRIMETHYLSILANE (3-BROMO-2-FLUOROPHENYL)TRIMETHYLSILANE
Brand Name: Vulcanchem
CAS No.: 161957-53-5
VCID: VC7950819
InChI: InChI=1S/C9H12BrFSi/c1-12(2,3)8-6-4-5-7(10)9(8)11/h4-6H,1-3H3
SMILES: C[Si](C)(C)C1=C(C(=CC=C1)Br)F
Molecular Formula: C9H12BrFSi
Molecular Weight: 247.18 g/mol

(3-BROMO-2-FLUOROPHENYL)TRIMETHYLSILANE

CAS No.: 161957-53-5

Cat. No.: VC7950819

Molecular Formula: C9H12BrFSi

Molecular Weight: 247.18 g/mol

* For research use only. Not for human or veterinary use.

(3-BROMO-2-FLUOROPHENYL)TRIMETHYLSILANE - 161957-53-5

Specification

CAS No. 161957-53-5
Molecular Formula C9H12BrFSi
Molecular Weight 247.18 g/mol
IUPAC Name (3-bromo-2-fluorophenyl)-trimethylsilane
Standard InChI InChI=1S/C9H12BrFSi/c1-12(2,3)8-6-4-5-7(10)9(8)11/h4-6H,1-3H3
Standard InChI Key WLCQJDMTDUXAMN-UHFFFAOYSA-N
SMILES C[Si](C)(C)C1=C(C(=CC=C1)Br)F
Canonical SMILES C[Si](C)(C)C1=C(C(=CC=C1)Br)F

Introduction

Synthesis and Preparation

Synthetic Routes

(3-Bromo-2-fluorophenyl)trimethylsilane is synthesized via nucleophilic substitution reactions. A common method involves treating 1-bromo-2-fluorobenzene with trimethylchlorosilane in the presence of a strong base such as lithium diisopropylamide (LDA) or sodium hydride. The reaction typically proceeds under anhydrous conditions at low temperatures (-78°C to -40°C) to minimize side reactions . For example, the patent CN108003016B details a procedure where LDA deprotonates 1-bromo-2-fluorobenzene in tetrahydrofuran (THF), followed by trimethylchlorosilane addition to yield the product in high purity .

Table 1: Key Synthetic Conditions

ParameterDetails
Starting Material1-Bromo-2-fluorobenzene
ReagentTrimethylchlorosilane (Me₃SiCl)
BaseLDA or NaH
SolventTHF, cyclopentyl methyl ether
Temperature-78°C to -40°C
Yield85–95% (reported in industrial settings)

Industrial Production

Scaled-up production utilizes automated reactors to maintain precise control over temperature and stoichiometry, ensuring consistent yields and purity. Post-synthesis purification often involves distillation or chromatography, though the compound is frequently used directly in subsequent reactions without isolation .

Chemical Reactivity and Applications

Substitution Reactions

The bromine atom in (3-bromo-2-fluorophenyl)trimethylsilane is highly susceptible to nucleophilic substitution. For instance, palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids produces biaryl derivatives, which are pivotal in pharmaceutical synthesis . Additionally, the fluorine atom enhances electrophilicity, facilitating reactions with amines or alkoxides under mild conditions .

Cross-Coupling Reactions

The compound participates in Heck and Stille couplings, forming carbon-carbon bonds critical for constructing complex molecular architectures. For example, coupling with alkenes in the presence of palladium catalysts yields styrene derivatives, which are intermediates in polymer production.

C–H Functionalization

Recent studies highlight its role in main-group-catalyzed C–H functionalization. The eScholarship report demonstrates that (3-bromo-2-fluorophenyl)trimethylsilane generates aryl cations under silylium catalysis, enabling insertion into unactivated C–H bonds of alkanes. This reactivity is exploited to functionalize methane, a historically challenging substrate .

Table 2: Representative Reactions

Reaction TypeReagents/ConditionsProducts
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°CBiaryl silanes
Heck ReactionPd(OAc)₂, P(o-tol)₃, NEt₃, 100°CStyrene derivatives
C–H InsertionB(C₆F₅)₃, CH₂Cl₂, -40°CAlkyl-aryl silanes

Physicochemical Properties

Structural and Spectral Data

  • Molecular Formula: C₉H₁₂BrFSi

  • Molecular Weight: 247.18 g/mol

  • InChI: InChI=1S/C9H12BrFSi/c1-12(2,3)8-6-4-5-7(10)9(8)11/h4-6H,1-3H3

  • SMILES: CSi(C)C1=C(C(=CC=C1)Br)F

Thermal and Stability Profiles

The compound is stable under inert conditions but sensitive to moisture, undergoing hydrolysis to form silanols. Storage at 2–8°C in anhydrous environments is recommended .

ParameterDetails
Storage Temperature2–8°C
StabilityMoisture-sensitive
Decomposition ProductsSilanols, hydrogen fluoride

Comparative Analysis with Analogues

Halogenated Silanes

Compared to (3-chloro-2-fluorophenyl)trimethylsilane, the bromine analogue exhibits higher reactivity in cross-coupling due to weaker C–Br bonds. Fluorine’s electronegativity further polarizes the ring, enhancing electrophilic substitution rates .

Non-Halogenated Silanes

Phenyltrimethylsilane lacks halogen substituents, rendering it less reactive in coupling reactions. The bromo-fluoro derivative’s dual electronegative groups make it superior for directed ortho-metalation .

Future Directions

Ongoing research explores its utility in photoinduced radical polymerization and antimicrobial agent synthesis. Modifications to the silicon moiety, such as bulkier substituents, could further tune reactivity for asymmetric catalysis .

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